molecular formula C5H4BBrClNO2 B11757543 (2-Bromo-6-chloropyridin-4-YL)boronic acid

(2-Bromo-6-chloropyridin-4-YL)boronic acid

Cat. No.: B11757543
M. Wt: 236.26 g/mol
InChI Key: ILGBMOAZESVMDW-UHFFFAOYSA-N
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Description

(2-Bromo-6-chloropyridin-4-YL)boronic acid is an organoboron compound that features a pyridine ring substituted with bromine and chlorine atoms at positions 2 and 6, respectively, and a boronic acid group at position 4. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-chloropyridin-4-YL)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. For example, 2-bromo-6-chloropyridine can be borylated using bis(pinacolato)diboron (B2Pin2) with a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium acetate in a suitable solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to handle organolithium chemistry, enabling efficient and high-throughput synthesis . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-6-chloropyridin-4-YL)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in Chan-Lam coupling reactions to form C-N or C-O bonds .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include biaryl compounds, styrene derivatives, and various heterocyclic compounds, depending on the nature of the coupling partner .

Mechanism of Action

The mechanism of action of (2-Bromo-6-chloropyridin-4-YL)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center, which then couples with the halide partner to form the desired product .

Comparison with Similar Compounds

  • (2-Bromo-4-chloropyridin-3-YL)boronic acid
  • (2-Bromo-5-chloropyridin-4-YL)boronic acid
  • (2-Bromo-6-fluoropyridin-4-YL)boronic acid

Uniqueness: (2-Bromo-6-chloropyridin-4-YL)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and selectivity in cross-coupling reactions. The presence of both bromine and chlorine atoms provides distinct electronic and steric effects, making it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C5H4BBrClNO2

Molecular Weight

236.26 g/mol

IUPAC Name

(2-bromo-6-chloropyridin-4-yl)boronic acid

InChI

InChI=1S/C5H4BBrClNO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H

InChI Key

ILGBMOAZESVMDW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)Br)Cl)(O)O

Origin of Product

United States

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